

4-Pyridin-3-yl-benzoic Acid: A Technical Overview of Physicochemical Properties

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Compound of Interest

Compound Name: 4-Pyridin-3-yl-benzoic acid

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This technical guide provides a summary of the available physicochemical data for **4-Pyridin-3-yl-benzoic acid**. While comprehensive experimental solubility data remains elusive in publicly accessible literature, this document consolidates known properties and presents generalized experimental workflows relevant to its characterization.

Core Physicochemical Properties

Limited experimental data for **4-Pyridin-3-yl-benzoic acid** is available. The following table summarizes key physicochemical properties sourced from established chemical databases. These values are primarily computed, highlighting the need for experimental validation.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ NO ₂	PubChem[1]
Molecular Weight	199.21 g/mol	ChemScene[2]
CAS Number	4385-75-5	ChemScene[2]
Calculated LogP	2.4468	ChemScene[2]
Hydrogen Bond Donors	1	ChemScene[2]
Hydrogen Bond Acceptors	2	ChemScene[2]
Topological Polar Surface Area (TPSA)	50.19 Å ²	ChemScene[2]

Solubility Profile

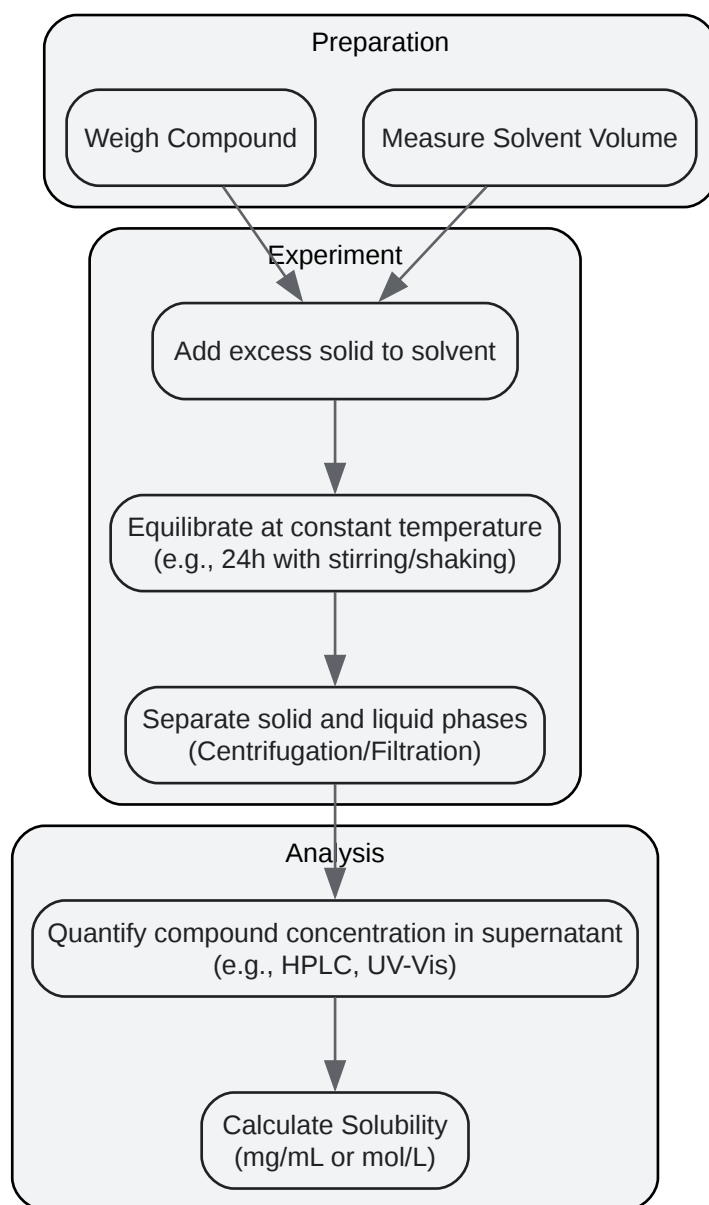
Currently, there is a notable absence of publicly available quantitative solubility data for **4-Pyridin-3-yl-benzoic acid** in common pharmaceutical or organic solvents. Material Safety Data Sheets for the compound typically state that solubility is "not determined"[3]. While the calculated LogP suggests moderate lipophilicity, experimental determination of its solubility in a range of protic and aprotic solvents is essential for its practical application in drug development and other research areas.

Experimental Protocols: A Generalized Approach

In the absence of specific published methods for **4-Pyridin-3-yl-benzoic acid**, a generalized experimental workflow for determining solubility is presented below. This protocol is based on standard laboratory practices for solubility assessment of crystalline solids.

Generalized Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound like **4-Pyridin-3-yl-benzoic acid**.



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A generalized workflow for solubility determination.

Methodology Detail:

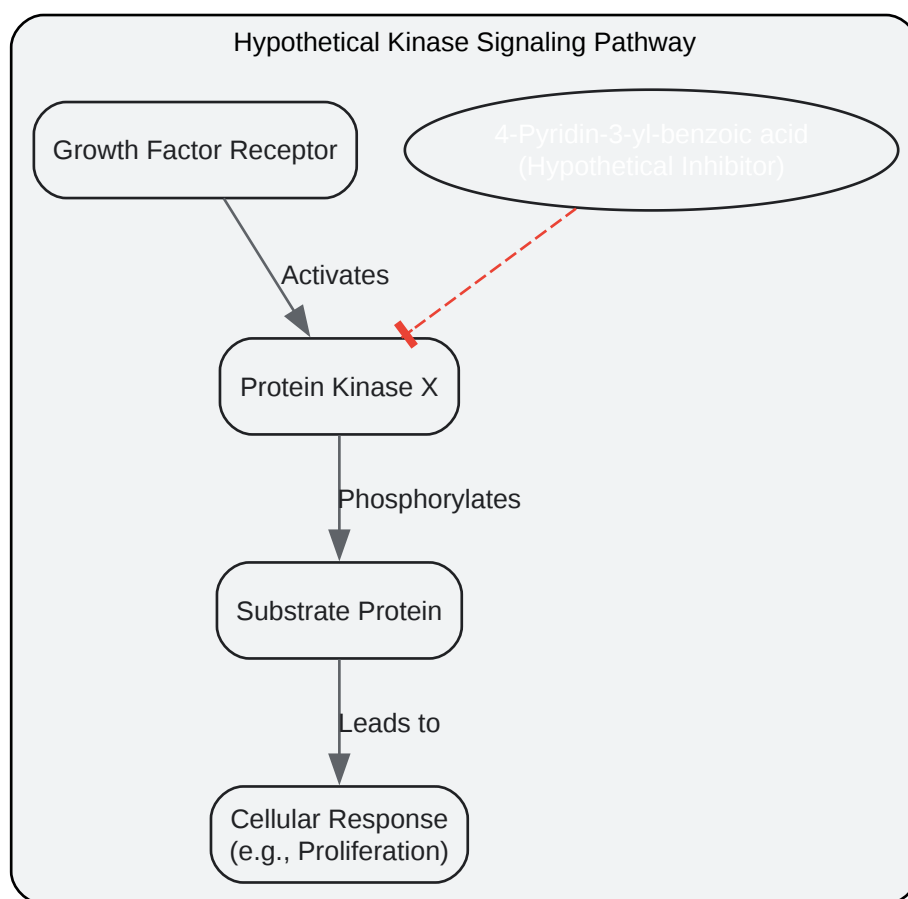
- **Preparation:** Accurately weigh an excess amount of **4-Pyridin-3-yl-benzoic acid**. Prepare a known volume of the desired solvent (e.g., water, ethanol, DMSO).
- **Equilibration:** Add the excess solid to the solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pore filter.
- **Quantification:** The concentration of **4-Pyridin-3-yl-benzoic acid** in the clear supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for such quantification. A calibration curve with known concentrations of the compound should be prepared to ensure accurate measurement.
- **Calculation:** The solubility is then calculated from the measured concentration and expressed in appropriate units, such as mg/mL or mol/L.

Potential Biological Context: A Hypothetical Signaling Pathway

While no specific signaling pathways involving **4-Pyridin-3-yl-benzoic acid** have been documented in the reviewed literature, its structural motifs are found in molecules with biological activity. For instance, derivatives of pyridinyl-benzoic acids have been investigated as inhibitors of various enzymes. The diagram below illustrates a hypothetical signaling pathway where a compound of this class might act as an inhibitor of a protein kinase, a common target in drug discovery.



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Hypothetical inhibition of a protein kinase pathway.

In this illustrative pathway, a growth factor receptor, upon activation, stimulates a downstream protein kinase. This kinase then phosphorylates a substrate protein, leading to a cellular response. A hypothetical inhibitor, such as a derivative of **4-Pyridin-3-yl-benzoic acid**, could potentially bind to the protein kinase and block its activity, thereby preventing the downstream signaling events.

Conclusion

4-Pyridin-3-yl-benzoic acid is a compound with potential utility in various research and development settings. However, the lack of publicly available experimental solubility data is a significant gap in its physicochemical characterization. The generalized experimental protocol provided in this guide offers a standard methodology for researchers to determine this crucial parameter. Furthermore, while its specific biological roles are not yet defined, its structural

similarity to known bioactive molecules suggests that it could be a valuable scaffold for the design of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

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References

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